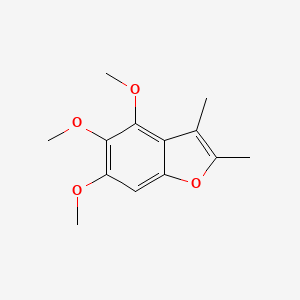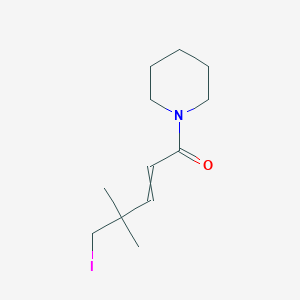
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one is an organic compound that belongs to the class of heterocyclic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one typically involves the cyclization of functionalized alkynes. One common method is the radical cycloaromatization mechanism, where bis(4-methylpent-4-en-2-ynyl)sulfane undergoes cyclization to form the desired compound . This reaction is carried out under specific conditions to ensure the formation of the pyran and thiophene rings.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and efficient catalytic processes to achieve high yields and purity. The use of metal-catalyzed reactions and heterocyclization techniques are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene or pyran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiophene and pyran compounds .
Wissenschaftliche Forschungsanwendungen
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Wirkmechanismus
The mechanism by which 6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes. Its antioxidant properties are linked to its capacity to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Pyran: A six-membered ring with one oxygen atom.
Thiophene-pyran derivatives: Compounds with similar fused ring structures but different substituents.
Uniqueness
6-Methyl-4-(thiophen-3-yl)-2H-pyran-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group and a thiophene ring fused to a pyran ring makes it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
824976-21-8 |
|---|---|
Molekularformel |
C10H8O2S |
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
6-methyl-4-thiophen-3-ylpyran-2-one |
InChI |
InChI=1S/C10H8O2S/c1-7-4-9(5-10(11)12-7)8-2-3-13-6-8/h2-6H,1H3 |
InChI-Schlüssel |
LSESZDUGJTWIFU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)O1)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrole, 2-[[4-(phenylethynyl)phenyl]-2H-pyrrol-2-ylidenemethyl]-](/img/structure/B14212779.png)

![[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile](/img/structure/B14212782.png)
![1,2,3-Trifluoro-5-[2-fluoro-4-(4-methylphenyl)phenyl]benzene](/img/structure/B14212783.png)

![1-[4-(Pyrrolidin-1-yl)pyridin-1(4H)-yl]ethan-1-one](/img/structure/B14212806.png)
![2-{1-[(Prop-2-en-1-yl)oxy]prop-2-en-1-yl}thiophene](/img/structure/B14212808.png)

![[(3-Benzylhex-1-yn-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B14212831.png)
![Pyrrolo[2,3-b]pyrrolizin-8(1H)-one, 3-(2-thienyl)-](/img/structure/B14212832.png)
![[[(3R,5S)-5-(2-phenylethylcarbamoyl)pyrrolidin-3-yl]-[2-(3,4,5-trimethoxyphenyl)-1,3-dithian-2-yl]methyl] carbonate](/img/structure/B14212836.png)



